molecular formula C15H15BrN2O3S B5771575 (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE CAS No. 424818-36-0

(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE

Cat. No.: B5771575
CAS No.: 424818-36-0
M. Wt: 383.3 g/mol
InChI Key: GMVPUFPJJUZMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE is a complex organic compound that features a thiophene ring and a brominated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 2-bromo-4-methylphenol with ethyl chloroacetate to form an ester intermediate. This intermediate then undergoes a nucleophilic substitution reaction with (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINE under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its thiophene ring and brominated phenoxy group make it a useful probe for investigating enzyme-substrate interactions and receptor binding .

Medicine

Its structural features suggest it could be modified to enhance its pharmacological properties, such as increasing its binding affinity to specific biological targets .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π stacking interactions, while the brominated phenoxy group can form hydrogen bonds with amino acid residues in the target protein. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Phenoxy Derivatives: Compounds such as 2-bromo-4-methylphenol and 2-bromo-4-methylphenoxyacetic acid share the phenoxy group.

Uniqueness

(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE is unique due to the combination of the thiophene ring and the brominated phenoxy group in a single molecule. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications .

Properties

IUPAC Name

[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-(2-bromo-4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-10-4-5-13(12(16)7-10)20-9-15(19)21-18-14(17)8-11-3-2-6-22-11/h2-7H,8-9H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVPUFPJJUZMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)ON=C(CC2=CC=CS2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)O/N=C(/CC2=CC=CS2)\N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157821
Record name [1-Imino-2-(2-thienyl)ethyl]azanyl 2-(2-bromo-4-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424818-36-0
Record name [1-Imino-2-(2-thienyl)ethyl]azanyl 2-(2-bromo-4-methylphenoxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=424818-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-Imino-2-(2-thienyl)ethyl]azanyl 2-(2-bromo-4-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.